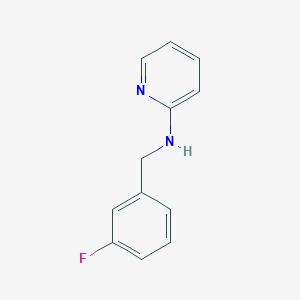

N-(3-fluorobenzyl)pyridin-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H11FN2 |

|---|---|

Molecular Weight |

202.23 g/mol |

IUPAC Name |

N-[(3-fluorophenyl)methyl]pyridin-2-amine |

InChI |

InChI=1S/C12H11FN2/c13-11-5-3-4-10(8-11)9-15-12-6-1-2-7-14-12/h1-8H,9H2,(H,14,15) |

InChI Key |

RSZUKMLGWHHWEY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)NCC2=CC(=CC=C2)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N 3 Fluorobenzyl Pyridin 2 Amine

Established Synthetic Routes to N-(3-fluorobenzyl)pyridin-2-amine Core Structure

The construction of the this compound scaffold can be achieved through various synthetic strategies, often involving multiple steps and the use of specific precursors and catalysts.

Multi-step Synthesis Strategies

Multi-step synthesis is a common approach to constructing complex molecules like this compound and its derivatives. These strategies often begin with simpler, commercially available starting materials and proceed through a series of reactions to build the target molecule.

For instance, a general strategy involves the coupling of a substituted pyridine (B92270) with a benzylamine (B48309) derivative. One documented synthesis involves the reaction of 2-chloropyridine (B119429) with an appropriate amine. beilstein-journals.org Another approach starts with the synthesis of a pyrazolo[3,4-b]pyridine core, which is then functionalized. nih.gov For example, a key intermediate can be synthesized and subsequently reacted with a substituted bromobenzyl derivative in the presence of a palladium catalyst to yield the desired product. nih.gov

The synthesis of related N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives highlights a multi-step sequence starting from 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoromethoxy)pyridine hydrochloride and vanillin. nih.gov This sequence involves a Williamson ether synthesis, conversion to an oxime, reduction to a benzylamine, and subsequent reaction to form the final urea (B33335) derivative. nih.gov

| Starting Materials | Key Reactions | Intermediates | Final Product Type |

| 2-Chloropyridine, N-methylethanolamine | SNAr | Primary alcohol | Pyridine derivative |

| Pyrazolo[3,4-b]pyridine precursor, Substituted bromobenzyl | Palladium-catalyzed coupling | Functionalized pyrazolo[3,4-b]pyridine | Pyrazolo[3,4-b]pyridine derivative |

| 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride, Vanillin | Williamson ether synthesis, Oximation, Reduction | Benzylamine derivative | N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivative |

Key Intermediates and Precursors

The successful synthesis of this compound and its analogues relies on the availability of key intermediates and precursors. These molecules provide the necessary structural components for the final product.

Common precursors for the pyridine portion of the molecule include substituted 2-chloropyridines or 2-aminopyridines. beilstein-journals.org For the benzylamine portion, 3-fluorobenzyl bromide or 3-fluorobenzoyl chloride are frequently used. nih.gov

In the synthesis of more complex analogues, such as those with a pyrazolo[3,4-b]pyridine core, intermediates like (3-((5-(3-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)phenyl)(morpholino)methanone are synthesized. nih.gov The synthesis of N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives utilizes intermediates like 3-methoxy-4-[(3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methoxy]benzaldehyde and its corresponding oxime and benzylamine derivatives. nih.gov

The synthesis of polysubstituted pyridines can be achieved through a metal-free [3+3] annulation reaction between β-enaminonitriles and β,β-dichloromethyl peroxides. mdpi.com This method highlights the use of β,β-dihaloperoxides as stable and chemoselective intermediates. mdpi.com

| Precursor/Intermediate | Role in Synthesis |

| 2-Chloropyridine | Source of the pyridine ring |

| 3-Fluorobenzyl bromide | Source of the 3-fluorobenzyl group |

| 3-Fluorobenzoyl chloride | Acylating agent to introduce the 3-fluorobenzoyl group |

| (3-((5-(3-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)phenyl)(morpholino)methanone | Intermediate for complex pyrazolo[3,4-b]pyridine analogues |

| β-Enaminonitriles | Precursor in [3+3] annulation for pyridine synthesis |

| β,β-Dichloromethyl peroxides | Precursor in [3+3] annulation for pyridine synthesis |

Catalytic Approaches in this compound Synthesis

Catalysis plays a crucial role in many synthetic routes to this compound and its derivatives, often enabling reactions with higher efficiency and selectivity.

Palladium catalysts, such as Pd(PPh₃)₄, are commonly employed in cross-coupling reactions. nih.gov For example, the synthesis of pyrazolo[3,4-b]pyridine derivatives involves a palladium-catalyzed reaction between a suitable precursor and a substituted bromobenzyl derivative. nih.gov

Copper(I)-catalyzed reactions are also utilized, particularly in the regioselective synthesis of 1,2,3-triazole-containing compounds. acs.org While not directly synthesizing the target compound, this demonstrates the utility of copper catalysis in creating related heterocyclic structures.

Furthermore, metal-free catalytic systems are being developed. A facile and efficient metal-free [3+3] annulation approach for the synthesis of polysubstituted pyridines has been reported, using the reaction between β-enaminonitriles and β,β-dichloromethyl peroxides. mdpi.com

| Catalyst | Reaction Type | Example Application |

| Pd(PPh₃)₄ | Cross-coupling | Synthesis of pyrazolo[3,4-b]pyridine derivatives |

| Copper(I) | Cycloaddition | Regioselective synthesis of 1,2,3-triazoles |

| Metal-free | Annulation | Synthesis of polysubstituted pyridines |

Derivatization and Analogue Synthesis

The core structure of this compound can be modified to create a wide range of analogues with potentially different biological activities. This involves considering the effects of substituents on the synthesis and employing regioselective synthetic methods.

Substituent Effects on Synthetic Accessibility

The nature and position of substituents on both the pyridine and benzyl (B1604629) rings can significantly influence the accessibility of this compound analogues. Electron-donating or electron-withdrawing groups can affect the reactivity of the starting materials and intermediates.

For example, in the synthesis of polysubstituted pyridines via a [3+3] annulation, a variety of functional groups on the aryl ring of the β,β-dichloromethyl peroxide, including both electron-donating (e.g., CH₃, OCH₃) and electron-withdrawing (e.g., Cl, Br, F) groups, were well-tolerated. mdpi.com This indicates a broad substrate scope for this particular synthetic method.

In the synthesis of indole-based derivatives, the choice of reagent, such as 4-fluorobenzyl bromide or 3-fluorobenzoyl chloride, dictates the final substituent on the indole (B1671886) nitrogen. nih.gov The reaction conditions, including temperature and the use of a base, are crucial for the successful incorporation of these substituents. nih.gov

Regioselective Synthesis of this compound Analogues

Regioselectivity, the control of the position at which a reaction occurs, is a critical aspect of synthesizing specific analogues of this compound.

Classical methods for pyridine synthesis, such as the Guareschi–Thorpe condensation, can provide highly substituted 2-pyridones with well-defined regioselectivity. beilstein-journals.org Another approach, a metal-free [3+3] annulation, allows for the synthesis of polysubstituted pyridines by reacting β-enaminonitriles with β,β-dichloromethyl peroxides. mdpi.com

The synthesis of 1,2,3-triazole-phthalazine-1,4-dione hybrids has been achieved with high regioselectivity using a copper(I)-catalyzed reaction. acs.org While not directly producing a pyridine ring, this illustrates a strategy for regioselective heterocycle formation that could be adapted.

A direct, metal-free, and regioselective synthesis of 2,4,5-trisubstituted pyrimidines has also been developed using α-aryl-β,β-ditosyloxy ketones, which demonstrates high regioselectivity due to the nature of the leaving groups. rsc.org

| Method | Key Feature | Outcome |

| Guareschi–Thorpe condensation | Reaction of cyanoacetamide with a 1,3-diketone | Highly substituted 2-pyridones with defined regioselectivity |

| [3+3] Annulation | Reaction of β-enaminonitriles with β,β-dichloromethyl peroxides | Polysubstituted pyridines |

| Copper(I)-catalyzed reaction | Cycloaddition | Regioselective formation of 1,2,3-triazoles |

| Use of α-aryl-β,β-ditosyloxy ketones | Cyclization with guanidine (B92328) hydrochloride | Regioselective synthesis of 2,4,5-trisubstituted pyrimidines |

Microwave-Assisted Synthetic Procedures

The application of microwave irradiation has become a staple in modern organic synthesis, offering significant rate enhancements and often improved yields compared to conventional heating methods. rsc.org For the synthesis of N-substituted aminopyridines like this compound, microwave-assisted protocols can be particularly advantageous, drastically reducing reaction times from hours to minutes. nih.govmdpi.com

A plausible and efficient microwave-assisted approach for the synthesis of this compound involves the palladium-catalyzed Buchwald-Hartwig amination. nih.govnih.gov This cross-coupling reaction would typically involve the reaction of 2-aminopyridine (B139424) with 3-fluorobenzyl halide (e.g., bromide or chloride). The use of microwave heating in this context has been shown to accelerate the formation of C(sp²)–N bonds significantly. nih.gov For instance, reactions that might require 24 hours under conventional heating can be completed in as little as 10 to 30 minutes in a microwave synthesizer. nih.gov

The general conditions for such a microwave-assisted synthesis would involve a palladium catalyst, a suitable phosphine (B1218219) ligand, a base, and a solvent with a high dielectric constant capable of efficient microwave absorption. organic-chemistry.org A representative procedure would involve charging a microwave reactor vessel with 2-aminopyridine, 3-fluorobenzyl bromide, a palladium source like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), a bulky electron-rich phosphine ligand such as XPhos, and a strong base like sodium tert-butoxide in a solvent such as toluene (B28343) or benzotrifluoride. nih.govorganic-chemistry.org The mixture would then be subjected to microwave irradiation at a set temperature, for example, 150 °C, for a short duration. organic-chemistry.org The progress of the reaction would be monitored by standard techniques like thin-layer chromatography or liquid chromatography-mass spectrometry.

The table below summarizes typical reaction parameters for a microwave-assisted Buchwald-Hartwig amination that could be adapted for the synthesis of this compound.

| Parameter | Condition | Rationale |

| Reactants | 2-aminopyridine, 3-fluorobenzyl bromide | Starting materials for the desired product |

| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Source of palladium(0) for the catalytic cycle |

| Ligand | XPhos, SPhos, or other Buchwald ligands | Stabilizes the palladium catalyst and promotes oxidative addition and reductive elimination youtube.com |

| Base | Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) | Deprotonates the amine and facilitates the catalytic cycle |

| Solvent | Toluene, Dioxane, or Benzotrifluoride (BTF) | Provides a medium for the reaction; BTF can offer better microwave absorbance organic-chemistry.org |

| Temperature | 100-150 °C | Provides the necessary activation energy for the reaction |

| Time | 10-60 minutes | Significantly reduced reaction time due to microwave heating nih.gov |

| Atmosphere | Inert (e.g., Nitrogen or Argon) | Prevents oxidation of the palladium catalyst and phosphine ligand |

Reaction Mechanisms and Pathways in this compound Synthesis

The formation of this compound can proceed through different mechanistic pathways, primarily dependent on the chosen synthetic strategy. The two most probable mechanisms are the Palladium-Catalyzed Buchwald-Hartwig Amination and a direct Nucleophilic Substitution.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. youtube.com The catalytic cycle for the synthesis of this compound from 2-aminopyridine and 3-fluorobenzyl halide would proceed through the following key steps:

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of 3-fluorobenzyl halide, forming a Pd(II) complex. The use of bulky, electron-rich phosphine ligands is crucial for enhancing the rate of this step. youtube.com

Ligand Exchange/Amine Coordination : The 2-aminopyridine coordinates to the Pd(II) center, displacing a ligand.

Deprotonation : A base, such as sodium tert-butoxide, deprotonates the coordinated 2-aminopyridine to form a more nucleophilic amido species.

Reductive Elimination : The final step involves the formation of the C-N bond, yielding the desired product, this compound, and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. youtube.com

This palladium-catalyzed pathway is highly versatile and generally provides good yields for a wide range of substrates. nih.gov

Alternatively, the synthesis could proceed via a direct Nucleophilic Substitution reaction. In this pathway, the exocyclic nitrogen atom of 2-aminopyridine acts as a nucleophile and attacks the electrophilic benzylic carbon of 3-fluorobenzyl halide. This is an Sₙ2-type reaction. Benzylic halides are known to be quite reactive in nucleophilic substitution reactions due to the stabilization of the transition state by the adjacent phenyl ring. The reaction would likely be carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. However, a potential complication in the N-alkylation of 2-aminopyridine is the possibility of alkylation occurring at the pyridine ring nitrogen, which can lead to the formation of pyridinium (B92312) salt byproducts. The regioselectivity of the reaction can be influenced by factors such as the solvent and the nature of the base used.

While both mechanisms are plausible, the Buchwald-Hartwig amination is often preferred for its higher selectivity and broader substrate scope, especially for less reactive aryl or heteroaryl halides.

The table below outlines the key features of these two potential reaction mechanisms.

| Feature | Buchwald-Hartwig Amination | Nucleophilic Substitution (Sₙ2) |

| Catalyst | Palladium(0) complex with phosphine ligands | None required (may use a phase-transfer catalyst) |

| Key Intermediates | Pd(II) complexes | Pentacoordinate carbon transition state |

| Reactants | 2-aminopyridine and 3-fluorobenzyl halide | 2-aminopyridine and 3-fluorobenzyl halide |

| Base | Strong, non-nucleophilic base (e.g., NaOtBu) | Often used to neutralize HX byproduct |

| Selectivity | Generally high for N-arylation/alkylation | Risk of N-alkylation on the pyridine ring |

| Reaction Conditions | Typically requires elevated temperatures (conventional or microwave) | Can often proceed at lower temperatures depending on substrate reactivity |

Structural Characterization and Theoretical Analysis of N 3 Fluorobenzyl Pyridin 2 Amine and Its Derivatives

Spectroscopic Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for probing the chemical environment of atomic nuclei. For derivatives of N-(3-fluorobenzyl)pyridin-2-amine, ¹H and ¹³C NMR spectroscopy are fundamental for structural confirmation.

In the ¹H NMR spectrum of related compounds, the protons of the pyridine (B92270) ring, the benzyl (B1604629) group, and the amine linker exhibit characteristic chemical shifts and coupling patterns. For instance, in a derivative, the methylene (B1212753) protons of the benzyl group typically appear as a singlet or a doublet, depending on the coupling with the amine proton. The aromatic protons of the pyridine and the fluorobenzyl rings resonate in the downfield region, with their splitting patterns providing information about the substitution pattern. nih.gov

For example, in the ¹H NMR spectrum of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)nicotinamide, the protons on the fluorophenyl group appear in the range of δ 7.56–7.73 ppm. nih.gov Similarly, for 1-(pyridin-2-ylmethyl)-1H-indol-5-amine, the methylene protons (CH₂) are observed as a singlet at δ 5.38 ppm, and the pyridine protons resonate at characteristic downfield shifts. nih.gov

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their electronic environment. In a derivative like N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)nicotinamide, the carbon atom attached to the fluorine (C-F) exhibits a large coupling constant (J(C-F)), which is a characteristic feature in the ¹³C NMR spectrum of organofluorine compounds. nih.gov The carbons of the pyridine and benzene (B151609) rings show distinct signals in the aromatic region of the spectrum.

Table 1: Representative ¹H and ¹³C NMR Data for a Derivative, N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)nicotinamide. nih.gov

| Nucleus | Chemical Shift (δ, ppm) | Key Assignments |

| ¹H | 10.58 (s, 1H) | NH (amide) |

| 9.16 (d, J = 1.5 Hz, 1H) | Pyridine-H | |

| 8.78–8.79 (m, 1H) | Pyridine-H | |

| 8.35 (d, J = 7.9 Hz, 1H) | Pyridine-H | |

| 8.30 (d, J = 8.9 Hz, 1H) | Indole-H | |

| 8.23 (d, J = 1.5 Hz, 1H) | Indole-H | |

| 7.56–7.73 (m, 6H) | Fluorobenzoyl-H, Indole-H | |

| 7.43 (d, J = 3.6 Hz, 1H) | Indole-H | |

| 6.82 (d, J = 3.6 Hz, 1H) | Indole-H | |

| ¹³C | 167.15, 164.47 | C=O (amide, benzoyl) |

| 162.20 (J(C-F) = 245.5 Hz) | C-F | |

| 152.55, 149.15 | Pyridine-C | |

| 136.63 (J(C-F) = 7.0 Hz) | Fluorobenzoyl-C | |

| 135.92, 135.64, 132.46 | Pyridine-C, Indole-C | |

| 131.49 (J(C-F) = 8.1 Hz) | Fluorobenzoyl-C | |

| 131.37, 131.12, 129.29 | Indole-C, Pyridine-C | |

| 125.51, 123.99 | Indole-C, Pyridine-C | |

| 119.34 (J(C-F) = 21.1 Hz) | Fluorobenzoyl-C | |

| 118.63, 116.38 | Indole-C | |

| 116.36 (J(C-F) = 24.1 Hz) | Fluorobenzoyl-C | |

| 113.07, 109.57 | Indole-C |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. In the context of this compound and its derivatives, IR spectroscopy can confirm the presence of key functional groups such as the N-H bond of the secondary amine, the C-N bonds, the aromatic C-H bonds, and the C-F bond.

For related pyrazole (B372694) amide compounds, characteristic IR absorption bands are observed for the C=O stretching vibration of the amide group. researchgate.net In this compound, the N-H stretching vibration is expected in the range of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the pyridine and benzene rings are found in the 1400-1600 cm⁻¹ region. The C-F stretching vibration, a key feature for this compound, is expected to be in the region of 1000-1400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound, the molecular ion peak in the mass spectrum would confirm its molecular formula (C₁₂H₁₁FN₂).

In the mass spectrum of a related compound, N⁶-(4-fluorobenzyl)-3-nitropyridine-2,6-diamine, the molecular formula is confirmed as C₁₂H₁₁FN₄O₂. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, further confirming the elemental composition. mdpi.com Fragmentation patterns can also be analyzed to deduce the structural connectivity. For instance, the cleavage of the benzyl C-N bond is a likely fragmentation pathway, leading to the formation of a fluorobenzyl cation and a pyridin-2-amine radical cation or vice versa.

X-ray Crystallography and Solid-State Structure Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction is the gold standard for determining the solid-state structure of a molecule. For a derivative, N⁶-(4-fluorobenzyl)-3-nitropyridine-2,6-diamine, single-crystal X-ray diffraction analysis revealed that the compound crystallizes in the monoclinic space group. nih.govresearchgate.net The crystal structure confirmed the connectivity of the atoms and provided detailed geometric parameters. nih.gov In this derivative, the pyridine ring is connected to the benzene ring via a -CH₂-NH- linkage. nih.govresearchgate.net

The crystal structure of the parent compound, N-benzylpyridin-2-amine, has also been determined. nih.gov It crystallizes in the triclinic space group, and the benzyl and pyridyl rings are not coplanar, with a dihedral angle of 67.2 (1)°. nih.gov This non-planar conformation is likely to be present in this compound as well, influenced by the steric hindrance between the two aromatic rings.

Table 2: Crystallographic Data for a Related Compound, N-benzylpyridin-2-amine. nih.gov

| Parameter | Value |

| Chemical Formula | C₁₂H₁₂N₂ |

| Formula Weight | 184.24 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9014 (16) |

| b (Å) | 8.025 (2) |

| c (Å) | 10.561 (3) |

| α (°) | 95.471 (4) |

| β (°) | 91.244 (4) |

| γ (°) | 94.779 (3) |

| Volume (ų) | 495.9 (2) |

| Z | 2 |

Intermolecular Interactions and Crystal Packing Analysis

The way molecules pack in a crystal is determined by a network of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. These interactions play a crucial role in the stability of the crystal lattice.

In the crystal structure of N-benzylpyridin-2-amine, intermolecular N-H···N hydrogen bonds form centrosymmetric dimers with a graph-set motif of R²₂(8). nih.gov These dimers are further stabilized by C-H···π interactions. nih.gov Neighboring dimers are connected into a three-dimensional supramolecular network through additional C-H···π stacking interactions. nih.gov

For the derivative N⁶-(4-fluorobenzyl)-3-nitropyridine-2,6-diamine, the crystal structure is stabilized by intermolecular N-H···O and N-H···N hydrogen bonds. nih.govresearchgate.net An intramolecular N-H···O hydrogen bond is also observed. nih.govresearchgate.net

Quantum Theory of Atoms in Molecules (QTAIM) is another theoretical method that can be used to analyze the nature and strength of intermolecular interactions based on the topology of the electron density.

Computational Chemistry Studies

While specific computational data for this compound is not available, this section outlines the established theoretical methods that would be employed to characterize its structure and electronic properties. The principles described are based on computational studies of analogous molecular structures.

Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO Analysis)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for understanding the electronic structure and reactivity of a molecule. dntb.gov.ua For this compound, DFT methods like B3LYP, combined with a basis set such as 6-311G(d,p), would be used to optimize the molecule's geometry to its lowest energy state. dntb.gov.ua

From this optimized structure, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The HOMO represents the ability of the molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov These calculations would elucidate the charge transfer interactions occurring within the molecule.

Molecular Electrostatic Potential (MEP) Analysis

A Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov The MEP surface is plotted over the molecule's electron density, using a color scale to indicate different potential values.

For this compound, the MEP analysis would likely show regions of negative potential (typically colored red or yellow) around the electronegative nitrogen atom of the pyridine ring and the fluorine atom on the benzyl group. These sites are electron-rich and thus susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) would be expected around the hydrogen atoms, particularly the amine hydrogen, indicating these are electron-poor sites prone to nucleophilic attack. nih.gov This analysis provides a visual representation of the charge distribution and is crucial for understanding intermolecular interactions. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule by describing the delocalization of electron density. dntb.gov.ua It examines interactions between filled donor NBOs and empty acceptor NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule. rsc.org

Non-Covalent Interaction (NCI) Analysis (e.g., Reduced Density Gradient)

Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak, non-covalent interactions within and between molecules. This method is based on the electron density and its derivatives, particularly the reduced density gradient (RDG).

For this compound, an NCI analysis would reveal intramolecular hydrogen bonds, such as a potential weak interaction between the amine hydrogen and the pyridine nitrogen. It would also map out van der Waals interactions and steric clashes within the molecule. The resulting plot would show surfaces between interacting atoms, color-coded to indicate the type and strength of the interaction (e.g., blue for strong attractive interactions like hydrogen bonds, green for weak van der Waals forces, and red for repulsive steric clashes). This analysis is vital for understanding the forces that govern the molecule's three-dimensional conformation.

Conformational Analysis

Conformational analysis is performed to identify the most stable three-dimensional arrangements (conformers) of a molecule. This is typically done by systematically rotating specific rotatable bonds and calculating the potential energy at each step, a process known as a potential energy surface (PES) scan.

For this compound, the key rotatable bonds are the C-N bond connecting the benzyl group to the amine and the C-C bond connecting the benzyl group to the CH2 linker. The analysis would reveal the energy barriers to rotation and identify the global minimum energy conformation. This stable conformer is crucial as it represents the most likely structure of the molecule and is the basis for all other computational analyses like MEP and NBO. mdpi.com The results would show how interactions between the pyridine ring and the fluorobenzyl group influence the molecule's preferred shape.

Biological Activity and Mechanistic Investigations of N 3 Fluorobenzyl Pyridin 2 Amine

In Vitro Assessment of Biological Activities

The biological effects of N-(3-fluorobenzyl)pyridin-2-amine and its analogs have been evaluated through a variety of in vitro assays, revealing a broad spectrum of activities against enzymes, receptors, and cellular pathways.

Enzyme Inhibition Studies

Derivatives of this compound have demonstrated inhibitory activity against several key enzymes implicated in disease, including kinases, monoamine oxidase B (MAO-B), and activin receptor-like kinase 5 (ALK5).

Kinases: A library of 3-aminopyridin-2-one-based fragments, which share a core structure with the compound of interest, was screened against a panel of 26 kinases. nih.gov This screening identified fragments that act as ligand-efficient inhibitors of Monopolar Spindle 1 (MPS1) and Aurora kinases, both of which are attractive targets for cancer therapy. nih.gov For instance, the 3-aminopyridin-2-one fragment alone showed 58% and 77% inhibition of Aurora A and AKT2, respectively, at a concentration of 100 µM. nih.gov The introduction of aromatic rings at the C5-position generally led to an increase in biochemical activity. nih.gov

Monoamine Oxidase B (MAO-B): Certain indole-based analogs have been identified as potent and selective inhibitors of human monoamine oxidase B (MAO-B), an enzyme involved in the degradation of dopamine (B1211576) and implicated in neurodegenerative disorders like Parkinson's disease. nih.govresearchgate.net For example, the compound N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide demonstrated significant MAO-B inhibitory activity with an IC50 value of 0.78 µM and a high selectivity index of over 120. researchgate.net Kinetic studies revealed a competitive mode of inhibition with an inhibition constant (Ki) of 94.52 nM. nih.govresearchgate.net

Activin Receptor-Like Kinase 5 (ALK5): this compound derivatives have also been investigated as inhibitors of ALK5, a transforming growth factor-beta (TGF-β) type I receptor kinase involved in cancer and fibrosis. nih.govresearchgate.netrawdatalibrary.net A deuterated analog, N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine, was identified as a potent ALK5 inhibitor with an IC50 of 3.5 ± 0.4 nM in a cellular assay. nih.govresearchgate.netrawdatalibrary.net Another study identified compound 19f (HM-279) as a potent ALK5 inhibitor with favorable properties. nih.gov The compound IN-1130, a small molecule ALK5 inhibitor, was found to inhibit ALK5-mediated Smad3 phosphorylation with an IC50 value of 5.3 nM. researchgate.net

Table 1: Enzyme Inhibition Data for this compound Analogs

| Compound/Analog | Target Enzyme | Inhibitory Activity (IC50/Ki) | Reference |

|---|---|---|---|

| 3-aminopyridin-2-one | Aurora A | 58% inhibition at 100 µM | nih.gov |

| 3-aminopyridin-2-one | AKT2 | 77% inhibition at 100 µM | nih.gov |

| N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide | MAO-B | IC50: 0.78 µM, Ki: 94.52 nM | nih.govresearchgate.net |

| N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine | ALK5 | IC50: 3.5 ± 0.4 nM (cellular) | nih.govresearchgate.netrawdatalibrary.net |

| IN-1130 | ALK5 | IC50: 5.3 nM | researchgate.net |

Receptor Modulation and Ligand Binding Assays

The interaction of this compound derivatives with various receptors has been explored, particularly in the context of the P2Y12 receptor. Research has focused on developing brain-permeable PET tracers for imaging P2Y12R, which is a biomarker for microglia activity. acs.org While a specific analog containing the this compound moiety was not the final selected tracer, the research highlighted the importance of substituting hydrophilic groups to improve brain accessibility. acs.org The studies demonstrated that modifications to the core structure, such as replacing a sulfonyl group with a methylene (B1212753) group, could significantly impact receptor affinity and hydrophilicity. acs.org

Cellular Pathway Modulation

The inhibitory effects of this compound analogs on enzymes like ALK5 directly impact cellular signaling pathways. ALK5 is a key component of the TGF-β signaling pathway, which regulates cell growth, differentiation, and apoptosis. nih.govnih.gov By inhibiting ALK5, these compounds can modulate the downstream signaling cascade, including the phosphorylation of Smad proteins. researchgate.net This modulation of the TGF-β pathway is a primary mechanism behind the observed anti-cancer and anti-fibrotic effects. nih.govnih.gov

Antiproliferative Activity in Cell Lines (Mechanism-focused)

Derivatives of this compound have shown significant antiproliferative activity against various human cancer cell lines. This activity is often linked to the inhibition of key cellular targets. For example, N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives exhibited excellent antiproliferative activity against A549 (non-small cell lung cancer) and HCT116 (colon cancer) cell lines, with some compounds showing IC50 values below 5 µM and 3 µM, respectively. nih.gov Another study on 2,5-bis(3'-indolyl)pyrroles, which are analogs of the marine alkaloid nortopsentin, demonstrated concentration-dependent antitumor activity against a panel of 42 human tumor cell lines, with mean IC50 values as low as 0.67 µM. nih.gov The mechanism of this antiproliferative activity is often attributed to the inhibition of kinases involved in cell proliferation and survival. nih.govnih.gov

Table 2: Antiproliferative Activity of this compound Analogs

| Compound/Analog Class | Cell Line | Antiproliferative Activity (IC50) | Reference |

|---|---|---|---|

| N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives | A549 (non-small cell lung cancer) | < 5 µM (for compounds 8c, 9b, 9d) | nih.gov |

| HCT116 (colon cancer) | < 3 µM (for compounds 9b, 9d, 9g) | nih.gov | |

| 2,5-bis(3'-indolyl)pyrroles (Derivative 1b) | Panel of 42 human tumor cell lines (mean) | 0.67 µM | nih.gov |

Elucidation of Molecular Mechanisms of Action

Understanding the precise molecular mechanisms by which this compound and its derivatives exert their biological effects is crucial for their development as therapeutic agents.

Target Identification and Validation Approaches

The identification and validation of the molecular targets of these compounds have been pursued through various approaches. For kinase inhibitors, screening against a panel of kinases is a common strategy to identify primary targets and assess selectivity. nih.gov X-ray crystallography has been employed to elucidate the binding modes of these fragments to their target kinases, revealing key interactions with conserved residues and highlighting regions for potential optimization to enhance activity and selectivity. nih.gov For MAO-B inhibitors, kinetic studies and molecular docking simulations have been used to confirm the target and understand the binding interactions at the molecular level. nih.govresearchgate.net Similarly, for ALK5 inhibitors, enzymatic assays measuring the inhibition of substrate phosphorylation and cellular assays are used to validate the target engagement. researchgate.net

Protein-Ligand Interaction Studies (e.g., Co-crystallization with Target Proteins)

The precise way a ligand binds to its target protein is fundamental to its biological function. For this compound and related compounds, protein-ligand interaction studies, including computational modeling and co-crystallization, reveal key binding determinants.

Computational analyses provide significant insight into how fluorinated compounds interact within a protein's binding pocket. In studies comparing analogous inhibitors, the presence and position of the fluorine atom can be critical. For instance, in an analysis of acetylcholinesterase inhibitors, a pyridine (B92270) variant was found to form a crucial water-mediated hydrogen bond with a glycine (B1666218) residue deep in the binding pocket. nih.gov When the pyridine group was replaced with a 3-fluorobenzyl group, as in the titular compound, this water-mediated contact could still be formed, with the fluorine atom likely forming a weak hydrogen bond with the water molecule. nih.gov This interaction, though weaker than that of the pyridine nitrogen, is significant because the non-fluorinated benzyl (B1604629) variant is unable to form this bond, rendering it inactive. nih.gov This suggests that the fluorine atom in the meta-position helps to anchor the ligand in the binding site through a water network, a subtle but critical interaction for maintaining inhibitory activity. nih.gov

Docking studies on similar heterocyclic scaffolds, such as P2Y12R ligands, further illustrate the types of interactions that are analyzed. These studies focus on identifying key hydrogen bonds and π-π stacking interactions between the ligand and specific amino acid residues like Tyrosine, Asparagine, and Cysteine. acs.org For other classes of inhibitors, such as those targeting blood coagulation factor Xa, X-ray crystallography and 3D-QSAR models are employed to map the steric, electrostatic, and hydrophobic complementarity between the ligand and the enzyme's binding site. researchgate.net

Cell-Based Mechanistic Assays (e.g., Apoptosis Induction, Cell Cycle Arrest)

To understand the functional consequences of protein-ligand interactions at a cellular level, various mechanistic assays are employed. These assays can reveal whether a compound inhibits cell growth by inducing programmed cell death (apoptosis) or by halting cell division (cell cycle arrest).

While specific data for this compound is emerging, studies on analogous compounds provide a clear framework for its potential mechanisms. For example, some flavonoid compounds have been shown to induce cell cycle arrest in the G2/M phase in liver cancer cells. mdpi.com This is often accompanied by a decrease in the expression of key cell cycle proteins such as Cyclin B1, CDK1/CDC2, and CDC25c. mdpi.com Such compounds can also trigger the intrinsic apoptosis pathway, characterized by the cleavage of PARP and caspase-3, an increase in pro-apoptotic proteins like Bak, and a decrease in anti-apoptotic proteins like Bcl-xL. mdpi.com

In other related heterocyclic compounds, anticancer activity is linked to the inhibition of specific signaling pathways. mdpi.commdpi.com For instance, the inhibition of the Akt/mTOR pathway and the activation of the p38-MAPK pathway are known mechanisms that can lead to apoptosis. mdpi.com Research on N-benzyl-2-phenylpyrimidin-4-amine derivatives, which share a structural resemblance to this compound, demonstrated a strong correlation between their inhibitory effect on the USP1/UAF1 deubiquitinase complex and decreased survival in non-small cell lung cancer cells. mdpi.com This effect was confirmed at the cellular level by observing an increase in monoubiquitinated PCNA, a key marker of this specific inhibitory action. mdpi.com

These examples highlight the common cell-based assays used to elucidate the mechanism of action for potential anticancer agents, focusing on their ability to disrupt the cell cycle and induce apoptosis through various signaling cascades.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are essential for optimizing lead compounds by identifying which parts of the molecule are critical for its biological activity.

Impact of Substituents on Biological Activity

The nature and position of substituents on the this compound scaffold have a profound impact on its biological activity. The fluorine atom, in particular, plays a multifaceted role.

The introduction of fluorine can significantly alter a molecule's physicochemical properties, such as its basicity (pKa), lipophilicity (logP), and metabolic stability. mdpi.commasterorganicchemistry.comnih.gov Fluorine's high electronegativity can lower the pKa of the nearby pyridine amine, making it less basic. masterorganicchemistry.com This can influence the compound's solubility, membrane permeability, and binding interactions.

As noted in protein-ligand interaction studies, the fluorine atom can participate in weak hydrogen bonds, often mediated by water molecules, which can be crucial for affinity. nih.gov The substitution of a hydrogen atom with fluorine can also block sites of metabolic oxidation, thereby increasing the compound's half-life in the body. mdpi.com Studies on other heterocyclic systems have shown that the inclusion of halogen groups, such as fluorine and chlorine, on an aryl ring can enhance biological potency. For example, in a series of benzothiazole (B30560) derivatives, fluorinated compounds showed significantly increased potency compared to their non-fluorinated analogues. masterorganicchemistry.com

| Substituent Group | Position | Observed Impact on Activity | Potential Rationale |

|---|---|---|---|

| Fluorine | Benzyl Ring | Modulates activity; often enhances potency. nih.govmasterorganicchemistry.com | Alters pKa, participates in H-bonds, blocks metabolic oxidation. nih.govmasterorganicchemistry.com |

| Pyridine Nitrogen | Heterocyclic Core | Critical for activity in many analogs. nih.gov | Forms key hydrogen bonds in the target's binding site. nih.gov |

| Methyl | Pyridine Ring | Can increase or decrease activity depending on target and position. | Steric effects; alters electronics and lipophilicity. |

Positional Isomerism and Stereochemical Influences on SAR

The specific placement of substituents (positional isomerism) is a critical determinant of a molecule's activity. For this compound, the "3-fluoro" or meta position is defining. SAR studies on related structures reveal that even a slight shift in a substituent's position can lead to a dramatic change in biological effect.

A compelling example comes from a study on benzothiazole derivatives, where the position of a fluorine atom on a benzene (B151609) ring was critical for antibacterial activity. It was found that placing the fluoro group at the ortho (position 2) or para (position 4) enhanced potency, whereas moving it to the meta (position 3) resulted in a loss of activity. masterorganicchemistry.com Similarly, in the development of the kinase inhibitor Vandetanib, SAR studies determined that fluorine was optimal at the C-2' position (ortho), highlighting a strict positional requirement for activity. mdpi.com

This demonstrates that the electronic and steric effects of the fluorine atom are highly sensitive to its location relative to the rest of the molecule and its interaction with the target protein. While the 3-fluoro isomer is the subject of this article, it is plausible that the 2-fluoro and 4-fluoro isomers would exhibit significantly different biological activity profiles due to altered binding interactions.

| Compound Isomer | Fluorine Position | Observed/Expected Activity Trend (based on analogous series masterorganicchemistry.com) |

|---|---|---|

| N-(2-fluorobenzyl)pyridin-2-amine | ortho | Potentially higher activity |

| This compound | meta | Active (but potentially less active than ortho/para isomers in some systems) |

| N-(4-fluorobenzyl)pyridin-2-amine | para | Potentially higher activity |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational approach that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By correlating molecular descriptors (such as steric, electronic, and hydrophobic properties) with activity, QSAR models can predict the potency of novel, unsynthesized compounds, thereby guiding rational drug design.

For inhibitor design programs, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. researchgate.net In a study of 138 factor Xa inhibitors, CoMFA and CoMSIA models were developed based on docking the compounds into the enzyme's active site. researchgate.net These models successfully generated 3D contour maps that visualized regions where steric bulk, positive or negative electrostatic charge, and hydrophobicity would either increase or decrease inhibitory activity. researchgate.net The predictive power of these models was validated and found to correspond well with the experimentally determined binding site topology. researchgate.net

Such an approach could be applied to a series of this compound analogs to:

Identify the key physicochemical properties driving their biological activity.

Predict the activity of new derivatives with different substituents on the pyridin and benzyl rings.

Optimize the lead structure to achieve higher potency and selectivity.

Computational Approaches in Understanding and Optimizing N 3 Fluorobenzyl Pyridin 2 Amine for Specific Biological Interactions

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for understanding the structural basis of a ligand's activity and is widely used in drug design.

Molecular docking simulations are employed to predict how N-(3-fluorobenzyl)pyridin-2-amine and its derivatives fit into the binding site of a target protein. For instance, in the development of inhibitors for targets like the ALK5 receptor, a close analog, N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine, was identified as a potent inhibitor. nih.govrawdatalibrary.netresearchgate.net Docking studies for this class of compounds help to visualize the three-dimensional arrangement of the ligand within the receptor's active site.

The N-benzylpyridin-2-amine scaffold itself has a non-coplanar structure where the benzyl (B1604629) and pyridyl rings form a significant dihedral angle, which was determined to be 67.2(1)° and 67.63(8)° in crystal structures of the parent compound. nih.govnih.gov This inherent three-dimensionality is a key determinant of its binding mode. Docking studies on related pyrazolo[4,3-c]pyridines, which also feature a core heterocyclic system, revealed that specific substituents are crucial for interaction with the target protein. acs.org For example, the orientation of the benzyl group and the substitutions on the pyridine (B92270) ring dictate the specific interactions with amino acid residues in the binding pocket. In studies of P2Y12 receptor antagonists, docking simulations showed that the pyridine ring of similar molecules forms important interactions within the binding pocket. acs.org

A critical application of molecular docking is the identification of "hotspots"—key amino acid residues in the binding site that contribute significantly to the binding affinity. By analyzing the predicted binding pose of a ligand, researchers can identify which residues form hydrogen bonds, hydrophobic interactions, or other crucial contacts. For example, in the study of pyrazolo[4,3-c]pyridine inhibitors of the PEX14-PEX5 protein-protein interaction, docking and X-ray crystallography identified a structural water molecule that mediated binding to the Asn13 side chain of the protein. acs.org This finding, which could not have been predicted without computational and structural studies, explained why certain modifications to the ligand's core structure led to a loss of affinity. acs.org This highlights how understanding these hotspots is essential for optimizing the ligand structure.

The this compound core structure can serve as a template for virtual screening campaigns to identify novel compounds with similar or improved biological activity. In virtual screening, large libraries of chemical compounds are computationally docked into a target's binding site to identify those that are predicted to bind with high affinity. A study on the discovery of inhibitors for Dual Leucine Zipper Kinase (DLK) utilized a shape-based screening approach, which is a form of virtual screening. nih.gov Similarly, the core of this compound could be used as a query to search for structurally diverse compounds that maintain the key pharmacophoric features required for binding. This approach accelerates the discovery of new chemical scaffolds for a given biological target.

Molecular Dynamics (MD) Simulations

While specific molecular dynamics (MD) simulation studies for this compound were not found, this computational technique is a standard and powerful tool in drug discovery. MD simulations provide a dynamic view of the ligand-protein complex over time, offering insights that static docking models cannot.

MD simulations could be applied to a complex of this compound and its target protein to:

Assess the stability of the predicted binding pose obtained from molecular docking.

Analyze the conformational changes in both the ligand and the protein upon binding.

Calculate the binding free energy, providing a more accurate estimation of the binding affinity.

Identify the role of solvent molecules in mediating the ligand-protein interaction.

Given the flexibility of the N-benzyl bond, MD simulations would be particularly valuable for understanding the conformational dynamics of this compound within the binding site and how these dynamics influence its biological activity.

De Novo Design and Scaffold Hopping based on this compound Core

The structural information derived from computational studies of the this compound core can be leveraged for the design of novel molecules through de novo design and scaffold hopping.

De Novo Design: This approach involves constructing novel molecules from scratch or by growing them within the binding site of a target protein. Based on the identified hotspots and the shape of the binding pocket from docking studies of this compound, new functional groups can be added or existing ones modified to create entirely new compounds with potentially higher affinity and better drug-like properties. This strategy was successfully used to design aminothiazole-based p38 MAP kinase inhibitors. nih.gov

Scaffold Hopping: This strategy aims to identify isofunctional molecular structures with different core scaffolds, which can lead to compounds with improved properties or new intellectual property. chemrxiv.org The N-benzylpyridin-2-amine scaffold can be replaced by other chemical moieties that maintain the spatial arrangement of the key interacting groups. A notable example is the successful use of a shape-based scaffold hopping approach to convert a pyrimidine (B1678525) core to a pyrazole (B372694) core in the discovery of DLK inhibitors, which resulted in compounds with improved physicochemical properties and CNS penetration. nih.gov This demonstrates that the pyridin-2-amine core of the title compound is amenable to scaffold hopping to discover new classes of inhibitors.

Table 1: Examples of Related Compounds and Their Biological Targets

| Compound Name | Biological Target | Key Findings |

|---|---|---|

| N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine | ALK5 Receptor | Potent inhibitory effects in cellular assays (IC50 = 3.5 ± 0.4 nM). nih.govrawdatalibrary.netresearchgate.net |

| N-(1H-Pyrazol-3-yl)pyridin-2-amine derivatives | Dual Leucine Zipper Kinase (DLK, MAP3K12) | Discovered via scaffold hopping; potent, selective, and brain-penetrant inhibitors. nih.gov |

| Pyrazolo[4,3-c]pyridine derivatives | PEX14-PEX5 Protein-Protein Interaction | Inhibitors with trypanocidal activity; binding mode elucidated by docking and X-ray crystallography. acs.org |

| 3-Phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines | Mycobacterial ATP synthase | Active against Mycobacterium tuberculosis; SAR studies guided by the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold. mdpi.com |

Future Research Directions and Unexplored Avenues for N 3 Fluorobenzyl Pyridin 2 Amine

Development of Novel Synthetic Methodologies

The efficient and versatile synthesis of N-(3-fluorobenzyl)pyridin-2-amine and its derivatives is paramount for facilitating comprehensive biological evaluation. While traditional methods for forming the benzylic amine linkage, such as reductive amination, are reliable, future research should focus on the development of more sophisticated and efficient synthetic strategies.

Palladium-Catalyzed Cross-Coupling Reactions: The Buchwald-Hartwig amination has become a cornerstone of modern C-N bond formation. Future efforts could be directed towards optimizing palladium-catalyzed cross-coupling reactions for the synthesis of this compound. nih.govnih.gov This would involve the coupling of 2-aminopyridine (B139424) with 3-fluorobenzyl halides or pseudo-halides. Research into novel phosphine (B1218219) ligands could enhance catalyst activity, broaden substrate scope, and improve reaction yields under milder conditions. Furthermore, the development of a one-pot tandem N-arylation/carboamination process could provide rapid access to complex derivatives. nih.gov

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times and improve yields for a variety of heterocyclic compounds. mdpi.comrsc.orgnih.govnanobioletters.com Exploring microwave-assisted protocols for the synthesis of this compound could lead to more rapid and efficient production of compound libraries for biological screening. This high-speed synthesis would be particularly advantageous for the rapid exploration of the chemical space around this scaffold.

Photoredox Catalysis: The emergence of photoredox catalysis offers a powerful and sustainable approach to C-N bond formation. acs.orgpolyu.edu.hkvirginia.eduacs.org Future investigations could explore the use of visible-light-mediated photoredox catalysis to forge the N-(3-fluorobenzyl) bond. This methodology often proceeds under exceptionally mild conditions and can tolerate a wide range of functional groups, making it an attractive strategy for the synthesis of complex analogues.

| Synthetic Methodology | Potential Advantages | Key Research Focus |

| Palladium-Catalyzed Cross-Coupling | High efficiency, broad substrate scope | Development of novel ligands, one-pot tandem reactions |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | Optimization of reaction conditions for library synthesis |

| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance | Exploration of suitable photocatalysts and reaction partners |

Advanced Mechanistic Studies on Specific Molecular Targets

Preliminary studies on analogous compounds suggest that the N-benzylpyridin-2-amine scaffold may interact with a variety of biological targets. Elucidating the precise mechanism of action of this compound at the molecular level is a critical next step.

Kinase Inhibition: Many pyridine-containing compounds have been identified as kinase inhibitors. For instance, N-benzyl pyridine-2-one derivatives have been investigated as dual inhibitors of Apoptosis Signal-regulating Kinase 1 (ASK1) and Phosphoinositide-Dependent Kinase 1 (PDK1). researchgate.net Additionally, aminopyridine carboxamides have been studied as inhibitors of c-Jun N-terminal kinase-1 (JNK-1). nih.gov Future research should, therefore, include broad-panel kinase screening to identify potential kinase targets for this compound. Subsequent mechanistic studies could then focus on confirming the mode of inhibition, determining binding kinetics, and solving co-crystal structures to understand the key molecular interactions.

Other Potential Targets: The structural motifs present in this compound suggest potential interactions with other classes of enzymes and receptors. For example, various heterocyclic compounds are being explored as anticancer agents targeting pathways like the JAK2/STAT3 signaling pathway. nih.gov Comprehensive target identification studies, utilizing techniques such as chemical proteomics and affinity-based pulldown assays, will be instrumental in uncovering novel molecular targets and understanding the compound's polypharmacology.

| Potential Molecular Target Class | Rationale for Investigation | Proposed Mechanistic Studies |

| Kinases (e.g., ASK1, PDK1, JNK-1) | Known activity of similar pyridine-containing scaffolds. researchgate.netnih.gov | Kinase activity assays, binding kinetics, co-crystallography. |

| Other Enzymes and Receptors | Broad biological activity of heterocyclic compounds. nih.gov | Chemical proteomics, affinity-based pulldown assays. |

Expansion of SAR and QSAR Libraries

A systematic exploration of the structure-activity relationship (SAR) is fundamental to optimizing the biological activity of this compound. The strategic placement of the fluorine atom at the 3-position of the benzyl (B1604629) ring provides a key vector for modification.

Systematic Analogue Synthesis: A comprehensive library of analogues should be synthesized to probe the effects of various substituents on both the pyridine (B92270) and benzyl rings. Modifications to the pyridine ring could include the introduction of small alkyl groups, halogens, or hydrogen bond donors/acceptors. On the benzyl ring, the position and nature of the fluorine substituent could be varied, and additional substituents could be introduced to explore electronic and steric effects.

Development of 3D-QSAR Models: As a sufficient number of analogues with corresponding biological activity data are generated, three-dimensional quantitative structure-activity relationship (3D-QSAR) studies can be initiated. nih.govresearchgate.netrsc.org Techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide valuable insights into the structural requirements for optimal activity. nih.gov These models can guide the rational design of more potent and selective derivatives.

| SAR/QSAR Approach | Objective | Expected Outcome |

| Systematic Analogue Synthesis | To probe the effect of structural modifications on biological activity. | A library of compounds with a range of activities. |

| 3D-QSAR (CoMFA/CoMSIA) | To develop predictive models for biological activity. nih.gov | Rational design of more potent and selective analogues. |

Application of Advanced Computational Techniques

In silico methods are indispensable tools in modern drug discovery, enabling the prediction of molecular properties and interactions, thereby guiding experimental efforts.

Molecular Docking Studies: Once potential biological targets are identified, molecular docking studies can be employed to predict the binding mode of this compound within the active site. mdpi.com These studies can help to rationalize observed SAR and provide a structural basis for the design of new analogues with improved binding affinity.

Density Functional Theory (DFT) Calculations: DFT calculations can provide a deeper understanding of the electronic properties of this compound. researchgate.netnih.govresearchgate.net These calculations can be used to determine parameters such as molecular orbital energies, electrostatic potential maps, and the reactivity of different parts of the molecule. The fluorine atom, in particular, can significantly influence the electronic distribution, and DFT can help to elucidate its role in molecular interactions. researchgate.netrsc.org

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the ligand-protein complex over time. This can provide insights into the stability of the binding mode predicted by docking and can reveal important conformational changes that may occur upon ligand binding.

| Computational Technique | Application | Insights Gained |

| Molecular Docking | Prediction of binding mode at the active site of a target. mdpi.com | Understanding of key molecular interactions and rationalization of SAR. |

| Density Functional Theory (DFT) | Elucidation of electronic properties and reactivity. researchgate.netnih.govresearchgate.net | Understanding the influence of the fluorine atom on molecular interactions. |

| Molecular Dynamics (MD) Simulations | Study of the dynamic behavior of the ligand-protein complex. | Assessment of binding stability and conformational changes. |

Exploration of this compound as Chemical Probes for Biological Systems

The unique properties of fluorinated molecules make them attractive candidates for the development of chemical probes to study biological systems. nih.govomicsonline.orgresearchgate.netresearchgate.net

Fluorescent Probes: The pyridine scaffold is a component of several fluorescent molecules. nih.govnih.govbeilstein-journals.orgresearchgate.netmdpi.com Future research could focus on developing fluorescent probes based on the this compound core. By conjugating this scaffold with a fluorophore, it may be possible to create probes for visualizing specific biological targets or processes within living cells. The inherent fluorescence of some aminopyridine derivatives could also be explored and optimized. nih.gov

¹⁹F NMR Probes: The fluorine atom provides a unique spectroscopic handle for nuclear magnetic resonance (NMR) studies. wikipedia.org this compound could be utilized as a ¹⁹F NMR probe to study its interactions with biological macromolecules. Changes in the ¹⁹F NMR chemical shift upon binding can provide valuable information about the binding event and the local environment of the fluorine atom within the binding site.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N-(3-fluorobenzyl)pyridin-2-amine, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : A general procedure involves reductive amination between 3-fluorobenzaldehyde and pyridin-2-amine, using NaBH₃CN or NaBH₄ as reducing agents in methanol or ethanol under inert atmosphere. Optimization may include adjusting stoichiometry (e.g., 1.2:1 aldehyde:amine ratio), solvent polarity, and reaction time (typically 12–24 hours). Post-synthesis purification via flash column chromatography (FCC) with hexanes/EtOAc gradients (e.g., 90:10 + 1% Et₃N) is recommended to minimize polar impurities . For fluorinated analogs, ensure anhydrous conditions to prevent hydrolysis of the benzyl fluoride group.

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

- Methodological Answer :

- ¹H/¹³C NMR : Look for characteristic signals:

- Pyridine ring protons (δ ~8.2–8.5 ppm for H-6; δ ~6.5–7.0 ppm for H-3/H-4).

- Fluorobenzyl CH₂ (δ ~4.4–4.6 ppm, split due to coupling with adjacent fluorine).

- Aromatic F-substituent splitting patterns (meta-fluorine causes distinct coupling in ¹H NMR) .

- IR Spectroscopy : Confirm N–H stretching (~3235 cm⁻¹) and C–N vibrations (~1425–1580 cm⁻¹) .

- Mass Spectrometry : Use ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₁₂FN₂: calculated 203.0984).

Advanced Research Questions

Q. What strategies resolve discrepancies between experimental and computational NMR chemical shift predictions for this compound?

- Methodological Answer : Discrepancies often arise from solvent effects, tautomerism, or conformational flexibility.

- Solvent Correction : Apply DFT calculations (e.g., B3LYP/6-311+G(d,p)) with implicit solvent models (e.g., PCM for CDCl₃ or DMSO-d₆) .

- Dynamic Effects : Perform molecular dynamics (MD) simulations to assess rotational barriers of the benzyl group, which may cause averaging of NMR signals .

- Experimental Validation : Acquire variable-temperature NMR to detect slow-exchange conformers.

Q. How can crystallographic challenges (e.g., twinning, poor diffraction) be addressed during structural elucidation of this compound derivatives?

- Methodological Answer :

- Data Collection : Use a high-brightness X-ray source (e.g., synchrotron) and a CCD detector (e.g., Agilent Xcalibur) for weak diffractors. Collect data at low temperature (100 K) to reduce thermal motion .

- Twinning : Employ the SHELXT program for twin law identification and refinement. Use HKLF5 format in SHELXL for integration .

- Disorder Modeling : For flexible benzyl groups, apply PART/ISOR constraints and refine occupancy factors iteratively .

Q. What are the implications of fluorination on the electronic and supramolecular properties of this compound?

- Methodological Answer :

- Electronic Effects : Fluorine’s electronegativity lowers the HOMO energy, enhancing stability against oxidation. Use UV-Vis spectroscopy (λmax ~270–290 nm) and DFT calculations (e.g., Gaussian09 with TD-DFT) to correlate absorption bands with electronic transitions .

- Supramolecular Interactions : Fluorine participates in weak C–F⋯H–N hydrogen bonds and π-stacking. Analyze crystal packing with Mercury software to identify F-driven motifs (e.g., helical chains or layered structures) .

Q. How can researchers design biological activity assays for this compound derivatives, considering potential targets like kinases or GPCRs?

- Methodological Answer :

- Target Selection : Use computational docking (e.g., AutoDock Vina) to prioritize kinases (e.g., FAK) or neurotransmitter receptors (e.g., 5-HT₃) based on structural homology to known ligands .

- Assay Design :

- Kinase Inhibition : Perform fluorescence polarization (FP) assays with ATP-competitive probes.

- Cellular Uptake : Use LC-MS/MS to quantify intracellular concentrations in HEK293 or HeLa cells .

- Control Experiments : Include a non-fluorinated analog to isolate fluorine-specific effects.

Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity data between in vitro and in vivo studies for this compound analogs?

- Methodological Answer :

- Pharmacokinetics : Assess metabolic stability (e.g., liver microsome assays) to identify rapid clearance or prodrug activation.

- Protein Binding : Measure plasma protein binding (e.g., equilibrium dialysis) to explain reduced free drug availability in vivo .

- Species Variability : Compare target homology (e.g., murine vs. human kinase domains) and adjust dosing regimens accordingly.

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.